Cas no 872704-63-7 (2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide)

2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
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- 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
- 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide
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- インチ: 1S/C18H17N3O3S/c1-23-15-6-3-2-5-13(15)11-19-17(22)12-25-18-9-8-14(20-21-18)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,19,22)
- InChIKey: URSXNLNDEAMTEX-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1OC)(=O)CSC1=NN=C(C2=CC=CO2)C=C1
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2004-0176-1mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-40mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-10mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-10μmol |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-5mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-2μmol |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-4mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-3mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-25mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2004-0176-50mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 872704-63-7 and Product Name: 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide
The compound with the CAS number 872704-63-7 and the product name 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular framework of this compound incorporates key functional groups that contribute to its unique chemical properties and biological activities, making it a subject of intense study in contemporary research.
At the core of this compound's structure lies a pyridazine moiety, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. The pyridazine ring in this compound is further modified by a sulfanyl group at the 3-position, enhancing its reactivity and interaction with biological targets. This modification is particularly noteworthy, as sulfanyl-containing compounds have been extensively studied for their role in modulating enzyme activity and receptor binding. The presence of this group suggests that the compound may exhibit inhibitory or agonistic effects on various biological pathways, making it a promising candidate for further investigation.
Additionally, the compound features a furan-2-yl substituent attached to the pyridazine ring. Furan derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of the furan ring into the molecular structure of this compound likely contributes to its pharmacological profile by enhancing its ability to interact with specific biomolecules. This combination of structural elements—pyridazine, sulfanyl, and furan—makes this compound a multifaceted entity with potential therapeutic applications.
The N-(2-methoxyphenyl)methylacetamide moiety further enriches the compound's chemical diversity. This group introduces a phenyl ring with a methoxy substituent at the 2-position, which is known to influence electronic properties and metabolic stability. Phenyl rings are frequently incorporated into drug molecules due to their ability to engage in π-stacking interactions and hydrophobic effects, thereby improving binding affinity to biological targets. The methoxy group adds another layer of functionality, potentially affecting solubility and metabolic pathways. Together, these components contribute to the compound's overall pharmacokinetic properties.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing novel therapeutics. The pyridazine-furan-sulfanyl scaffold present in this compound is an example of such a structure that has shown promise in various preclinical studies. These studies have demonstrated that compounds with similar structural motifs can exhibit significant activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The sulfanyl group, in particular, has been identified as a key player in modulating enzyme activity, which is crucial for developing drugs that target specific metabolic pathways.
In terms of mechanism of action, the compound's structure suggests potential interactions with enzymes such as kinases and phosphodiesterases, which are critical targets in many therapeutic areas. The furan-2-yl substituent may facilitate binding to hydrophobic pockets within these enzymes, while the sulfanyl group could engage in hydrogen bonding or ionic interactions with key residues. The N-(2-methoxyphenyl)methylacetamide moiety may further enhance binding by contributing to hydrophobic interactions or by modulating the conformational flexibility of the enzyme active site.
The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. This level of precision is essential for ensuring that the final product retains its intended biological activity. Modern synthetic techniques, including transition metal-catalyzed reactions and flow chemistry, have been leveraged to optimize yield and purity, making large-scale production feasible.
From a pharmacological perspective, the compound's potential lies in its ability to modulate biological pathways associated with disease progression. For instance, pyridazine derivatives have been reported to inhibit tyrosine kinases, which are overactive in many cancers. Similarly, sulfanyl-containing compounds have shown promise in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes. The presence of both these moieties in this compound suggests that it may have dual inhibitory activity, offering a novel therapeutic approach.
The furan-2-yl substituent also adds an intriguing dimension to the compound's pharmacological profile. Furan derivatives have been extensively studied for their antimicrobial properties, particularly against resistant bacterial strains. This suggests that the compound may not only target disease-causing pathways but also possess antimicrobial activity, providing additional therapeutic benefits. Furthermore, the methoxy group on the phenyl ring could influence metabolic stability by protecting against enzymatic degradation while allowing for controlled release at the site of action.
Preclinical studies have begun to explore the potential of this compound across various disease models. Initial results indicate that it exhibits promising efficacy in inhibiting tumor growth by targeting key signaling pathways involved in cancer progression. Additionally, animal models have shown that it may have protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation-related mechanisms. These findings underscore the compound's potential as a lead molecule for further drug development.
The development of such compounds also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of computational modeling techniques has enabled researchers to predict binding affinities and optimize molecular structures before conducting wet-lab experiments. This approach has significantly reduced trial-and-error processes and accelerated drug discovery timelines.
In conclusion,2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide, with its CAS number 872704-63-7, represents a significant advancement in pharmaceutical research due to its complex molecular architecture and multifaceted biological activities。The combination of structural elements such as pyridazine、sulfanyl、furan、and N-(2-methoxyphenyl)methylacetamide makes it a promising candidate for further investigation across various therapeutic areas。Ongoing research aims to elucidate its mechanism of action、optimize its pharmacokinetic properties、and translate these findings into clinical applications。The continued exploration of such compounds underscores their potential to address unmet medical needs through innovative chemical biology approaches。
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